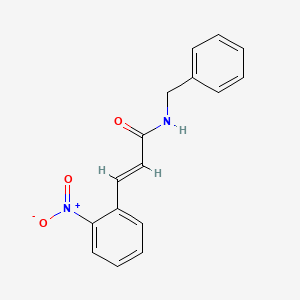

(2E)-N-benzyl-3-(2-nitrophenyl)acrylamide

カタログ番号 B2800865

CAS番号:

1085449-53-1

分子量: 282.299

InChIキー: DHBJTRCBAOYABB-ZHACJKMWSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2E)-N-benzyl-3-(2-nitrophenyl)acrylamide” is a chemical compound with the CAS number 1085449-53-1 . It belongs to the categories of aliphatic compounds, amides, and benzenes .

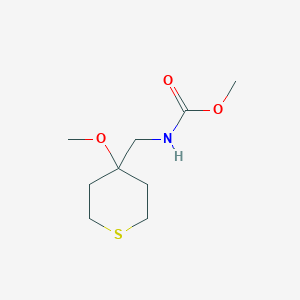

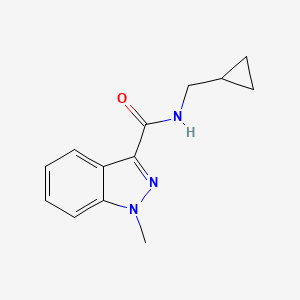

Molecular Structure Analysis

The molecular weight of this compound is approximately 282.30 . It contains a total of 35 atoms; 14 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .科学的研究の応用

Synthesis and Characterization

- (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide and its derivatives have been synthesized and characterized for various scientific applications. For example, the synthesis and characterization of N-(4-nitrophenyl)acrylamide have been explored, showing its potential for biomedical research due to low toxicity on cancer cells as suggested by experimental studies and theoretical calculations (Tanış, Çankaya, & Yalçın, 2019).

Corrosion Inhibition

- Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Research on specific acrylamide derivatives demonstrated significant corrosion inhibition for copper in nitric acid solutions, indicating the potential industrial application of these compounds in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Polymer Science

- The controlled radical polymerization of acrylamide derivatives containing specific moieties (e.g., l-phenylalanine) via RAFT (Reversible Addition−Fragmentation chain Transfer) has been achieved, producing polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity. This opens avenues in polymer science for the creation of materials with precise properties (Mori, Sutoh, & Endo, 2005).

Catalysis

- Acrylamide-mediated methods have been employed to prepare metal/N-doped carbon nanocatalysts, showing excellent catalytic behavior towards the hydrogenation of 4-nitrophenol. This signifies the role of acrylamide derivatives in enhancing catalytic processes, potentially for environmental and industrial applications (Jiang et al., 2021).

Chemosensors

- N-nitrophenyl benzamide derivatives, structurally related to (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide, have been developed as chemosensors for the detection of cyanide in aqueous environments. This application highlights the role of acrylamide derivatives in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

特性

IUPAC Name |

(E)-N-benzyl-3-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(17-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)18(20)21/h1-11H,12H2,(H,17,19)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBJTRCBAOYABB-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-benzyl-3-(2-nitrophenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

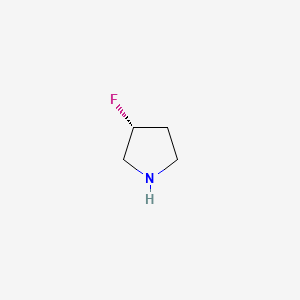

(R)-3-Fluoropyrrolidine

116574-74-4; 136725-55-8; 679431-51-7

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2800784.png)

![2-(4-Methoxy-3-methylphenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2800785.png)

![[5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone](/img/structure/B2800790.png)

![3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2800792.png)

![Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2800797.png)

![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide](/img/structure/B2800800.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2800804.png)